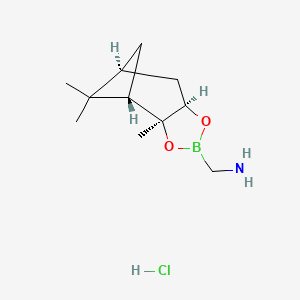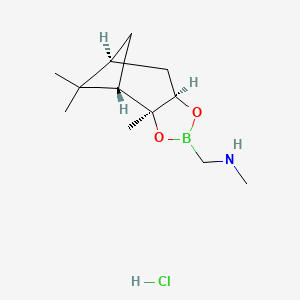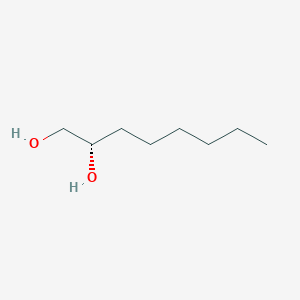
(2S)-octane-1,2-diol
概要
説明
(2S)-octane-1,2-diol is a chiral diol with a molecular formula of C8H18O2. It is a colorless, odorless, and viscous liquid that is widely used in various fields, including pharmaceuticals, cosmetics, and chemical synthesis.
作用機序
The mechanism of action of ((2S)-octane-1,2-diol)-octane-1,2-diol is not fully understood, but it is believed to involve the interaction of the chiral diol with biological molecules, such as enzymes and receptors. (this compound)-octane-1,2-diol has been shown to exhibit chiral recognition properties, which may be attributed to its ability to form hydrogen bonds with biological molecules.
Biochemical and physiological effects:
(this compound)-octane-1,2-diol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. In vitro studies have demonstrated that (this compound)-octane-1,2-diol can inhibit the growth of cancer cells and bacteria, and reduce the production of inflammatory cytokines. In vivo studies have shown that (this compound)-octane-1,2-diol can reduce the incidence and severity of inflammation and cancer in animal models.
実験室実験の利点と制限
The advantages of using ((2S)-octane-1,2-diol)-octane-1,2-diol in lab experiments include its chiral nature, which allows for the synthesis of chiral compounds and the study of chiral recognition properties. (this compound)-octane-1,2-diol is also relatively easy to synthesize and purify, making it a cost-effective chiral building block. The limitations of using (this compound)-octane-1,2-diol in lab experiments include its low solubility in water and its tendency to form hydrogen bonds with biological molecules, which may complicate the interpretation of experimental results.
将来の方向性
For the study of (((2S)-octane-1,2-diol)-octane-1,2-diol)-octane-1,2-diol include the development of new synthesis methods and the exploration of its potential applications in various fields, such as drug discovery, materials science, and biotechnology. The use of ((this compound)-octane-1,2-diol)-octane-1,2-diol as a chiral building block for the synthesis of pharmaceuticals and materials may lead to the development of new drugs and materials with improved properties. The use of ((this compound)-octane-1,2-diol)-octane-1,2-diol as a substrate for the production of chiral compounds by microorganisms may lead to the development of new biocatalysts and bioprocesses for the synthesis of chiral compounds.
科学的研究の応用
((2S)-octane-1,2-diol)-octane-1,2-diol has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, (this compound)-octane-1,2-diol has been used as a chiral building block for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. In materials science, (this compound)-octane-1,2-diol has been used as a chiral ligand for the synthesis of metal complexes, which have potential applications in catalysis and asymmetric synthesis. In biotechnology, (this compound)-octane-1,2-diol has been used as a substrate for the production of chiral compounds by microorganisms, such as bacteria and fungi.
特性
IUPAC Name |
(2S)-octane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292098.png)


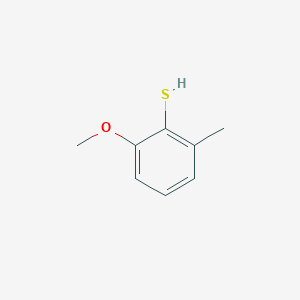
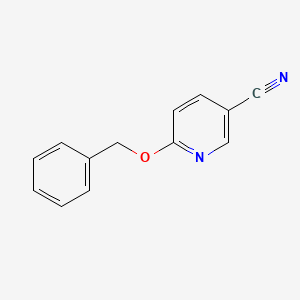
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292144.png)


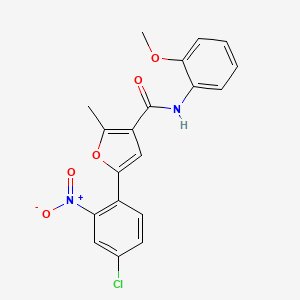
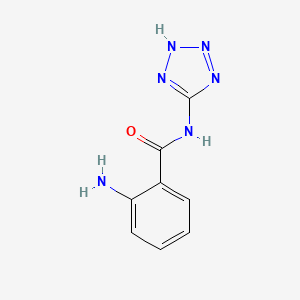
![Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292172.png)
![Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292174.png)
